2-Amino-4-trifluoromethylphenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-trifluoromethylphenyl ethyl carbonate, also known as A-769662, is a small molecule compound that has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of this protein has been shown to have potential therapeutic benefits in a range of diseases, including type 2 diabetes, obesity, and cancer.
Mechanism Of Action
2-Amino-4-trifluoromethylphenyl ethyl carbonate activates AMPK by binding to the γ subunit of the protein. This leads to conformational changes that allow the α subunit to be phosphorylated by upstream kinases. Phosphorylation of the α subunit leads to activation of AMPK and downstream signaling pathways that regulate cellular energy metabolism.
Biochemical And Physiological Effects
Activation of AMPK by 2-Amino-4-trifluoromethylphenyl ethyl carbonate has been shown to have a range of biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, increased mitochondrial biogenesis, and decreased lipogenesis. 2-Amino-4-trifluoromethylphenyl ethyl carbonate has also been shown to have potential therapeutic benefits in animal models of type 2 diabetes, obesity, and cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Amino-4-trifluoromethylphenyl ethyl carbonate in lab experiments is that it is a potent and selective activator of AMPK. This allows for precise control of AMPK activity in cellular and animal models. However, one limitation of using 2-Amino-4-trifluoromethylphenyl ethyl carbonate is that it is a synthetic compound that may have off-target effects. Therefore, it is important to use appropriate controls and validate results using other AMPK activators.
Future Directions
There are several future directions for research on 2-Amino-4-trifluoromethylphenyl ethyl carbonate and AMPK activation. One area of interest is the role of AMPK in cancer metabolism and the potential for AMPK activators as cancer therapeutics. Another area of interest is the development of more potent and selective AMPK activators that can be used in clinical settings. Finally, the role of AMPK in aging and age-related diseases is an emerging area of research that may have important implications for human health.
Synthesis Methods
The synthesis of 2-Amino-4-trifluoromethylphenyl ethyl carbonate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-amino-4-trifluoromethylphenol with ethyl chloroformate to form the corresponding carbonate ester. This intermediate is then reacted with methylamine to form the final product, 2-Amino-4-trifluoromethylphenyl ethyl carbonate. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
2-Amino-4-trifluoromethylphenyl ethyl carbonate has been widely used in scientific research to study the role of AMPK in various cellular processes. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-Amino-4-trifluoromethylphenyl ethyl carbonate has also been shown to have potential therapeutic benefits in animal models of type 2 diabetes, obesity, and cancer.
properties
CAS RN |
19420-45-2 |
---|---|
Product Name |
2-Amino-4-trifluoromethylphenyl ethyl carbonate |
Molecular Formula |
C10H10F3NO3 |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
[2-amino-4-(trifluoromethyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)17-8-4-3-6(5-7(8)14)10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
VEACMVSUSKECKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)N |
synonyms |
[2-amino-4-(trifluoromethyl)phenyl] ethyl carbonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.